2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-7-18(8-4-14)26(23,24)21-10-9-15-5-6-17(11-16(15)12-21)20-19(22)13-25-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJCHHKCUBXOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4-tetrahydroisoquinoline-based compounds, such as 2-methoxy-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide, are often various infective pathogens and neurodegenerative disorders. These compounds have been found to exert diverse biological activities against these targets.
Biochemical Pathways
1,2,3,4-tetrahydroisoquinoline-based compounds are often involved in a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
It is known that the synthesis of 1,2,3,4-tetrahydroisoquinoline-based compounds often involves reactions such as the isomerization of iminium intermediates. This could potentially affect the compound’s bioavailability.
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline-based compounds often have various biologically vital properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline-based compounds often involves environmentally friendly methods. This suggests that environmental factors could potentially influence the action of this compound.
Biological Activity
The compound 2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative of tetrahydroisoquinoline, which has garnered interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, synthesis methods, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 450.5 g/mol
- CAS Number : 954708-75-9
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 954708-75-9 |
Pharmacological Effects
Research indicates that compounds within the tetrahydroisoquinoline class exhibit a range of biological activities, including:
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
- Anticancer Properties : Preliminary studies indicate that tetrahydroisoquinoline derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Neuroprotection : A study demonstrated that a related compound provided significant neuroprotective effects in a rat model of traumatic brain injury, suggesting that the mechanism may involve modulation of NMDA receptor activity .
- Anticancer Activity : In vitro studies on similar tetrahydroisoquinoline derivatives revealed that they could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation .
- Antioxidant Properties : Research has shown that tetrahydroisoquinoline derivatives exhibit strong antioxidant activity, which could be beneficial in treating conditions associated with oxidative stress .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Receptor Modulation : Compounds in this class may interact with neurotransmitter receptors such as NMDA receptors, influencing neuronal excitability and synaptic plasticity.
- Cell Signaling Pathways : They may also affect various signaling pathways involved in cell survival and apoptosis, contributing to their anticancer effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing β-phenylethylamine derivatives with dehydrating agents to form the tetrahydroisoquinoline core.
- Amide Coupling : Employing coupling reagents for the formation of amide bonds between the tetrahydroisoquinoline derivative and acetamide functionalities .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Cyclization of β-phenylethylamine derivatives |
| Step 2 | Formation of the tetrahydroisoquinoline core |
| Step 3 | Amide coupling to introduce acetamide functionality |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its tetrahydroisoquinoline backbone and substituent variations. Below is a detailed comparison with analogs reported in the evidence:
Substituent Variations on the Tetrahydroisoquinoline Core
- Tosyl vs.
- Methoxyacetamide vs. Fluorophenyl/Dichlorophenoxy: The 2-methoxy group may reduce polarity compared to halogenated or aromatic substituents, influencing solubility and membrane permeability .
Pharmacological Analogues
- Methoxyacetyl Fentanyl (2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide): A fentanyl derivative with a piperidine core instead of tetrahydroisoquinoline. The tetrahydroisoquinoline scaffold in the target compound may confer distinct receptor binding kinetics compared to piperidine-based opioids .
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide. While structurally distinct, the shared acetamide linkage highlights the versatility of this functional group in diverse applications .
Key Findings and Implications
Structural Flexibility: The tetrahydroisoquinoline scaffold allows diverse substitutions, enabling tuning of physicochemical and pharmacological properties.
Electron-Withdrawing Groups : Tosyl substituents may improve metabolic stability compared to acetyl or thiophene-based analogs .
Acetamide Linkage : The 2-methoxy group balances hydrophobicity and hydrogen-bonding capacity, contrasting with halogenated or aromatic analogs .
Q & A
Q. What are the key considerations for synthesizing 2-methoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?
The synthesis involves multistep reactions, including:
- Cyclization : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
- Functionalization : Introduction of the methoxy and tosyl groups, requiring anhydrous conditions and catalysts like Na₂CO₃ for deprotonation (as seen in analogous acetamide syntheses ).
- Acetamide coupling : Use of acetyl chloride or activated esters under controlled stoichiometry to avoid over-acylation.
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization .
Q. How should researchers characterize this compound to confirm structural integrity?
Combine multiple analytical techniques:
- NMR spectroscopy : Analyze δ 7.69 (amide proton) and δ 2.14 (acetyl group) in H NMR, with cross-validation via C NMR peaks (e.g., carbonyl carbons at δ 168–170) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+): m/z 347 [M+H]⁺) and isotopic patterns.
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to N-(4-methoxyphenyl)acetamide safety guidelines) .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride).
- Waste disposal : Segregate halogenated solvents and toxic byproducts per institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
Apply statistical Design of Experiments (DoE) principles:
- Variables : Test temperature (20–80°C), solvent polarity (CH₂Cl₂ vs. DMF), and catalyst loading (Na₂CO₃, 1–3 equiv).
- Response surface methodology (RSM) : Identify interactions between variables. For example, higher temperatures may accelerate cyclization but promote side reactions .
- Validation : Replicate optimal conditions in triplicate to ensure reproducibility.
Q. How to resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in H NMR signals may arise from rotamers or impurities.
- Solution : Record spectra at varied temperatures (e.g., 25°C vs. 60°C) to stabilize conformers.
- Cross-check : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .
- Alternative techniques : X-ray crystallography can unambiguously confirm stereochemistry if crystals are obtainable.
Q. What computational methods predict the compound’s reactivity or biological activity?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Compare with structural analogs (e.g., 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) to identify pharmacophores .
- DFT calculations : Model reaction pathways (e.g., acylation energetics) to rationalize experimental outcomes.
Q. How does the tosyl group influence the compound’s stability and reactivity?
- Electron-withdrawing effect : The tosyl group enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic substitutions.
- Steric hindrance : May slow down reactions at the tetrahydroisoquinoline core. Test via competitive experiments with des-tosyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
